molecular formula C19H18N2O4S B2834802 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097891-68-2

N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No. B2834802
CAS RN: 2097891-68-2
M. Wt: 370.42
InChI Key: IROFMGJJOWSJNJ-UHFFFAOYSA-N
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Description

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiophen ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur . The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the desired substitution pattern and the specific functional groups present.


Molecular Structure Analysis

The compound’s structure includes aromatic rings (furan and thiophen), an amide group, and an ethyl group. The presence of these groups can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the aromatic rings and the amide group. For instance, the furan ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The furan nucleus is an essential synthetic technique in the search for new drugs .

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl (phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

Antimicrobial Potential

Some furan derivatives have shown good antimicrobial potential . This makes them a promising area of study for the development of new antimicrobial compounds.

Enzyme Activity Modulation

Certain furan derivatives have been found to modulate enzyme activity . For instance, low doses of certain compounds showed a dose-dependent inhibition of monophenolase, whereas high doses significantly increased the enzyme activity .

Electrochemical Properties

Furan derivatives have demonstrated the capacity to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This property could be useful in the development of electrochemical sensors or devices.

Anticancer Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes their use in the treatment of cancer .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its potential biological activities, and assess its physical and chemical properties .

properties

IUPAC Name

N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-16(13-5-7-14(8-6-13)17-4-1-9-25-17)12-21-19(24)18(23)20-11-15-3-2-10-26-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFMGJJOWSJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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